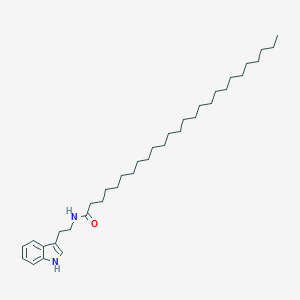

Hexacosanoic acid tryptamide

Description

Properties

CAS No. |

152766-96-6 |

|---|---|

Molecular Formula |

C36H62N2O |

Molecular Weight |

538.9 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]hexacosanamide |

InChI |

InChI=1S/C36H62N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-36(39)37-31-30-33-32-38-35-28-26-25-27-34(33)35/h25-28,32,38H,2-24,29-31H2,1H3,(H,37,39) |

InChI Key |

OTIONYUCQOITCW-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |

Synonyms |

CAT, Cerotinic acid tryptamide, N-[2-(3-Indolyl)ethyl]hexacosanamide, N-Hexacosanoyltryptamine |

Origin of Product |

United States |

Natural Occurrence and Distribution of Hexacosanoic Acid Tryptamide

Presence in Theobroma cacao (Cocoa) Products

Hexacosanoic acid tryptamide is a known constituent of Theobroma cacao, the plant source of cocoa and chocolate. Its distribution within the cocoa bean is not uniform, leading to varying concentrations in different cocoa-derived products.

Research has consistently shown that fatty acid tryptamides, including this compound, are found in substantially higher concentrations in the shell of the cocoa bean compared to the nibs (the inner part of the bean used to make chocolate) and cocoa liquor. The average ratio of these compounds in cocoa shells to cocoa nibs or liquors is approximately 16:1. researchgate.net This significant difference in concentration has led to the use of fatty acid tryptamides as chemical markers to determine the percentage of cocoa shell present in cocoa products. researchgate.netnih.gov

The following interactive table illustrates the relative abundance of this compound in cocoa shells versus nibs.

| Component | Relative Concentration of this compound |

| Cocoa Shell | High |

| Cocoa Nib/Liquor | Low |

This table is based on the reported average ratio of 16:1 for fatty acid tryptamides in cocoa shells versus nibs/liquors. researchgate.net

The concentration of this compound in Theobroma cacao is subject to biological variability, with the geographical origin (provenance) of the cocoa beans playing a significant role. nih.gov Studies have indicated that the levels of this tryptamide can differ notably between cocoa beans grown in different regions. For example, analysis has shown that the predicted cocoa shell content based on this compound is significantly higher in samples from Ecuador compared to those from the Ivory Coast. nih.gov This variation underscores the importance of considering the origin of cocoa beans when analyzing their chemical composition.

The interactive table below provides a conceptual representation of how provenance can influence this compound levels.

| Provenance (Example) | Relative Predicted Shell Content based on this compound |

| Ecuador | Higher |

| Ivory Coast | Lower |

This table is illustrative of the reported influence of provenance on this compound levels. nih.gov

Identification in Annonaceous Plants

Currently, there is no scientific literature available that reports the identification of this compound in plants belonging to the Annonaceae family. While this family of plants is known to produce a wide array of chemical compounds, including other types of alkaloids and fatty acids, the presence of this compound has not been documented in published research. researchgate.netnih.govnih.gov

Biological Activities and Mechanistic Pathways of Hexacosanoic Acid Tryptamide

Neurobiological Effects in Cellular Models

Studies on fatty acid tryptamides, a class of compounds to which Hexacosanoic Acid Tryptamide belongs, have demonstrated notable effects on neural cells. These compounds, naturally occurring in Annonaceous plants, have been identified as possessing valuable neurotrophic properties. researchgate.net

Neurotrophic Properties on Dopaminergic Neurons

Research into the neurotrophic capabilities of natural tryptaminic derivatives has shown their positive influence on dopaminergic (DA) neurons in primary mesencephalic cultures. researchgate.net A structure-activity relationship study has highlighted the importance of a nitrogen atom within the aliphatic chain of these molecules. researchgate.net This structural feature is crucial for conferring their biological activity. researchgate.net

Combined Neuroprotective and Neuritogenic Activity

Fatty acid tryptamides exhibit a dual action of being both neuroprotective and neuritogenic, with their effects observed in the nanomolar range. researchgate.net This combined activity makes them compounds of interest for potential applications in addressing neurodegenerative conditions. researchgate.net The ability to both protect existing neurons and promote the growth of new neurites is a significant finding. researchgate.net

Molecular and Cellular Mechanisms of Action

The biological effects of fatty acid tryptamides are underpinned by several molecular and cellular mechanisms. These include antioxidant activity and the activation of specific genetic pathways.

Role of Antioxidant Activity

A key component of the mechanism of action for these natural products is their potent antioxidant activity. researchgate.net This capacity to neutralize oxidative stress is believed to be a significant contributor to their neuroprotective effects. researchgate.net

Activation of Sirtuins and Induction of Heat Shock Protein Gene Expression

It is suggested that fatty acid tryptamides may activate sirtuins. researchgate.net This activation, in turn, leads to an increase in the gene expression of multiple heat shock proteins. researchgate.net This pathway is a critical area of investigation for understanding the full scope of their cellular influence. researchgate.net

Impact on Lifespan Elongation in Drosophila melanogaster

The activation of sirtuins and subsequent induction of heat shock protein gene expression by fatty acid tryptamides has been linked to an extended lifespan in the fruit fly, Drosophila melanogaster. researchgate.net This finding opens up avenues for research into the broader physiological impacts of these compounds. researchgate.net

Interactive Data Table: Summary of Biological Activities

| Biological Effect | Target Cells/Organism | Mechanism of Action |

| Neurotrophic Properties | Dopaminergic Neurons | Structure-dependent |

| Neuroprotection | Neural Cells | Antioxidant Activity |

| Neuritogenesis | Neural Cells | Structure-dependent |

| Lifespan Elongation | Drosophila melanogaster | Sirtuin Activation, Heat Shock Protein Expression |

Structure Activity Relationship Sar Investigations of Fatty Acyl Tryptamides

Identification of Key Structural Determinants for Observed Bioactivities

The bioactivity of fatty acyl tryptamides is primarily determined by two key structural components: the fatty acyl chain and the tryptamine (B22526) headgroup.

The fatty acyl chain length is a critical determinant of the molecule's physical properties, such as lipophilicity, and its interaction with biological targets. Generally, increasing the chain length of the fatty acid conjugated to a peptide or amine can enhance its antimicrobial activity up to a certain point, often around 16 carbons, by increasing its affinity for cell membranes through hydrophobic interactions. researchgate.net This principle suggests that the very long 26-carbon chain of hexacosanoic acid would confer a high degree of lipophilicity to hexacosanoic acid tryptamide, likely influencing its absorption, distribution, and interaction with hydrophobic binding pockets within neuroreceptors or enzymes. The saturation of the fatty acid chain also plays a role, with saturated fatty acids being common in endogenous N-acyl lipids. nih.gov

The tryptamine headgroup provides the primary pharmacophore for interaction with specific neuroreceptors. Tryptamine and its derivatives are known to interact with various receptors in the central nervous system, including serotonin (5-HT) and N-methyl-D-aspartate (NMDA) receptors. meduniwien.ac.at The potency of tryptamine derivatives can be significantly influenced by substitutions on the indole ring. For instance, a methyl substitution at the 5-position of tryptamine (5-methyltryptamine) was found to increase its potency as a non-competitive NMDA receptor blocker. meduniwien.ac.at Therefore, the unsubstituted tryptamine moiety in this compound provides the foundational structure for neuroreceptor interaction, the affinity and selectivity of which would be modulated by the attached hexacosanoic acid chain.

The amide linkage connecting the fatty acid and tryptamine is also crucial for the activity of this class of compounds. This linkage ensures the covalent attachment of the lipophilic tail to the signaling headgroup, creating an amphipathic molecule capable of interacting with both lipidic and protein environments.

Examination of the Nitrogen Atom's Role in the Aliphatic Chain for Neurobiological Effects

In the context of this compound, the critical nitrogen atom is part of the amide linkage and the tryptamine moiety, rather than being within the aliphatic chain itself. The nitrogen of the amide bond is essential for the structural integrity of the molecule.

The tryptamine structure includes a primary amine nitrogen at the end of its ethyl side chain. This nitrogen atom is fundamental to the neurobiological activity of tryptamines. It is typically protonated at physiological pH, allowing it to form ionic interactions with acidic amino acid residues within the binding sites of neuroreceptors. For many neurologically active compounds, a tertiary nitrogen atom is a common feature in their pharmacophore. mdpi.com The primary amine of tryptamine is a key feature for its recognition by receptors like the 5-HT and NMDA receptors. meduniwien.ac.at

Comparative SAR Analysis with Other Fatty Acyl Tryptamide Congeners

For instance, in the case of N-acyl dopamines, the length and saturation of the fatty acid chain influence their affinity for cannabinoid receptors and their activity at TRPV1 channels. nih.gov N-arachidonoyl dopamine (NA-DA), with a 20-carbon polyunsaturated chain, shows modest affinity for CB1 receptors, while N-oleoyl dopamine (OL-DA), with an 18-carbon monounsaturated chain, has a lower affinity. nih.gov This suggests that both chain length and the degree of unsaturation are important variables.

It is plausible that a similar trend exists for fatty acyl tryptamides. The activity of this compound at a given neuroreceptor would likely differ from that of shorter-chain congeners like N-palmitoyl tryptamide (C16:0) or N-stearoyl tryptamide (C18:0). The exceptionally long and saturated hexacosanoyl chain would maximize lipophilicity, which could enhance its ability to cross the blood-brain barrier and partition into lipid-rich environments within the brain. However, this extreme length might also introduce steric hindrance at certain receptor binding sites, potentially reducing its affinity compared to tryptamides with moderately long acyl chains.

The table below provides a hypothetical comparison based on general SAR principles observed in related lipid signaling molecules, highlighting the expected influence of the fatty acid chain on key properties.

| Compound Name | Fatty Acid Chain | Chain Length | Expected Lipophilicity | Potential Receptor Interaction Profile |

| N-Palmitoyl tryptamide | Palmitic acid | C16:0 | High | May exhibit balanced affinity for multiple neuroreceptors due to moderate lipophilicity. |

| N-Stearoyl tryptamide | Stearic acid | C18:0 | Very High | Increased lipophilicity could enhance membrane interactions and potentially alter receptor selectivity compared to C16:0. |

| N-Oleoyl tryptamide | Oleic acid | C18:1 | Very High | The presence of a double bond introduces a kink in the chain, which could influence binding pocket accommodation differently than saturated congeners. |

| This compound | Hexacosanoic acid | C26:0 | Extremely High | Extreme lipophilicity may favor partitioning into lipid rafts and could lead to unique receptor interactions or non-specific membrane effects. Steric bulk might reduce affinity for some binding sites. |

Analytical Methodologies for Hexacosanoic Acid Tryptamide Quantification and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for isolating hexacosanoic acid tryptamide from complex biological samples prior to its detection and quantification. The choice of technique depends on the required sensitivity, the complexity of the sample matrix, and the specific research question.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a highly sensitive technique that can be adapted for the analysis of this compound. Since this compound itself is not naturally fluorescent, a derivatization step is necessary to introduce a fluorescent tag to the molecule.

One potential approach involves the derivatization of the secondary amine in the tryptamide moiety. Reagents such as dansyl chloride can be used to tag the tryptamine (B22526) part of the molecule, allowing for highly sensitive fluorescence detection. The chromatographic separation would typically be achieved using a reversed-phase C18 column with a gradient elution system, often a mixture of acetonitrile (B52724) and a buffered aqueous solution. gnest.org

Table 1: Illustrative HPLC-Fluorescence Detection Parameters for a Derivatized Tryptamide

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Phosphate (B84403) Buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 60:40 B:A) or Gradient |

| Flow Rate | 0.9 - 1.5 mL/min |

| Derivatizing Agent | Dansyl Chloride |

| Excitation Wavelength (λex) | ~230 nm |

| Emission Wavelength (λem) | ~350 nm |

This table presents a hypothetical set of parameters based on methods for similar compounds and is for illustrative purposes. gnest.org

This method's high sensitivity makes it suitable for detecting trace amounts of the analyte. However, the derivatization step can be time-consuming and may introduce variability.

Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (LC-ESI-QqQ-MS/MS) is a powerful and highly specific technique for the quantification of lipid molecules like this compound. biorxiv.org This method offers excellent sensitivity and selectivity, often without the need for derivatization, by monitoring specific precursor-to-product ion transitions.

For this compound, the analysis would likely be performed in positive ion mode, targeting the protonated molecule [M+H]⁺ as the precursor ion. The collision-induced dissociation (CID) in the second quadrupole would generate characteristic product ions. One expected fragmentation would be the cleavage of the amide bond, yielding a product ion corresponding to the tryptamine fragment.

The chromatographic separation is typically performed on a C18 or similar reversed-phase column using a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of formic acid to promote protonation. biorxiv.orgnih.gov

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₃₆H₆₂N₂O |

| Product Ion(s) | Fragment corresponding to the tryptamine moiety |

| Collision Energy | Optimized for the specific precursor-product transition |

| Chromatography | Reversed-Phase (e.g., C18 column) |

| Mobile Phase | Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid (Gradient) |

This table outlines a plausible set of parameters for the analysis of this compound based on established methods for similar N-acyl compounds.

Applications in Targeted Metabolomic Profiling and Research Models

Targeted metabolomic profiling aims to quantify a specific, predefined set of metabolites. Analytical methods for this compound can be integrated into targeted panels to study its role in various biological systems.

Given its structure, combining a very-long-chain fatty acid and a tryptamine, this compound could be relevant in research models of:

Peroxisomal Disorders: The accumulation of very-long-chain fatty acids is a hallmark of diseases like X-linked adrenoleukodystrophy. lipotype.comavantiresearch.com Targeted analysis of this compound in patient-derived samples or animal models could reveal novel aspects of disease pathology.

Neurological Function: Fatty acid amides are a class of bioactive lipids with roles in neurotransmission and neuroinflammation. nih.govnih.gov Research models of neurological diseases could be profiled for this compound to investigate its potential as a biomarker or signaling molecule.

Gut Microbiome Research: Tryptamine is produced by gut bacteria, and fatty acids are also modulated by the microbiome. Targeted analysis could be applied in studies investigating the interplay between diet, gut microbiota, and host metabolism.

Methodological Advancements and Challenges in Tryptamide Analysis

The analysis of N-acyl tryptamides, particularly those with very-long-chain fatty acids, faces several challenges that drive methodological advancements.

Challenges:

Low Endogenous Concentrations: Fatty acid amides are often present at very low levels (nanomolar range) in biological tissues and fluids, requiring highly sensitive analytical methods. frontiersin.org

Matrix Effects: The complex nature of biological samples can lead to ion suppression or enhancement in ESI-MS, affecting quantification accuracy. nih.gov The use of stable isotope-labeled internal standards is crucial to mitigate these effects.

Structural Diversity: The vast number of potential fatty acid and amine combinations makes comprehensive profiling difficult and requires highly selective methods to distinguish between closely related species. nih.govresearchgate.net

Standard Availability: The lack of commercially available analytical standards for specific N-acyl tryptamides like this compound can hinder method development and absolute quantification. mdpi.com

Methodological Advancements:

Improved Chromatographic Separation: The development of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster analysis times and better resolution of complex lipid mixtures. biorxiv.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers provide high mass accuracy, aiding in the identification of unknown N-acyl tryptamides and reducing interferences.

Chemical Isotope Labeling: Derivatization strategies that introduce a stable isotope tag can improve sensitivity and accuracy in LC-MS/MS quantification, especially when labeled internal standards are unavailable. nih.gov

Biosynthetic Considerations and Precursor Metabolism for Fatty Acyl Tryptamides

Theoretical Framework for Fatty Acyl Tryptamide Biosynthesis

The formation of fatty acyl tryptamides is predicated on the availability of two key precursors: an activated fatty acid and tryptamine (B22526). The fatty acid, in this case, hexacosanoic acid, must first be activated to a more reactive form, typically an acyl-CoA thioester or an acyl-adenylate. This activation step is crucial as it provides the necessary energy for the subsequent formation of the amide bond.

Biosynthesis of the Fatty Acid Moiety: Production of the very long-chain fatty acid, hexacosanoic acid (C26:0).

Biosynthesis of the Tryptamine Moiety: Synthesis of tryptamine, typically derived from the amino acid tryptophan.

Activation of the Fatty Acid: Conversion of hexacosanoic acid into a reactive intermediate.

Amide Bond Formation: Enzymatic joining of the activated hexacosanoic acid and tryptamine.

Metabolic Pathways of Very Long-Chain Fatty Acid Moieties (e.g., Hexacosanoic Acid, C26:0)

Hexacosanoic acid is a very long-chain saturated fatty acid (VLCFA) with 26 carbon atoms. nih.gov Its biosynthesis is an extension of the primary fatty acid synthesis (FAS) pathway, which occurs in the cytosol of plant cells and other organisms. themedicalbiochemistrypage.org

The initial steps of fatty acid synthesis involve the creation of fatty acids from acetyl-CoA and NADPH. wikipedia.org The process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a critical regulatory step. byjus.com The fatty acid synthase (FAS) complex then iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, ultimately producing a 16-carbon fatty acid, palmitate. byjus.comnih.gov

Elongation of palmitate to form VLCFAs like hexacosanoic acid occurs through a series of reactions catalyzed by fatty acid elongase (FAE) complexes, which are typically located in the endoplasmic reticulum. mdpi.com This elongation process involves four key enzymatic steps for each two-carbon addition:

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA. mdpi.com

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group. mdpi.com

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule. mdpi.com

Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to form a saturated acyl-CoA that is two carbons longer than the starting molecule. mdpi.com

This cycle is repeated until the desired chain length of 26 carbons is achieved, forming hexacosanoyl-CoA.

| Step | Enzyme Class | Substrate | Product |

| 1 | β-ketoacyl-CoA synthase (KCS) | C24:0-CoA + Malonyl-CoA | β-ketoacyl-C26:0-CoA |

| 2 | β-ketoacyl-CoA reductase (KCR) | β-ketoacyl-C26:0-CoA | 3-hydroxyacyl-C26:0-CoA |

| 3 | 3-hydroxyacyl-CoA dehydratase (HCD) | 3-hydroxyacyl-C26:0-CoA | trans-2,3-enoyl-C26:0-CoA |

| 4 | Enoyl-CoA reductase (ECR) | trans-2,3-enoyl-C26:0-CoA | C26:0-CoA |

Enzymatic Systems Potentially Involved in Amide Bond Formation

The final step in the biosynthesis of hexacosanoic acid tryptamide is the formation of an amide bond between the carboxyl group of hexacosanoic acid and the amino group of tryptamine. This reaction is not spontaneous and requires enzymatic catalysis. nih.govnih.gov Several enzyme families are known to catalyze amide bond formation in biological systems.

ATP-Dependent Amide Bond Formation:

A common mechanism for amide bond formation involves the activation of a carboxylic acid at the expense of ATP. nih.govrsc.org This can proceed through two main routes:

Acyl-Adenylate Intermediate: Many enzymes, including nonribosomal peptide synthetases (NRPSs) and some ligases, activate the carboxyl group by forming an acyl-adenylate intermediate with the release of pyrophosphate (PPi). nih.govnih.gov The activated acyl group is then transferred to the amine nucleophile.

Acyl-Phosphate Intermediate: ATP-grasp enzymes utilize a different strategy where ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi), and an acyl-phosphate intermediate is formed. nih.govnih.gov

ATP-Independent Transacylation:

In some cases, amide bonds can be formed without the direct involvement of ATP. nih.gov This often involves the transfer of an acyl group from a thioester, such as acyl-CoA, to an amine. This transacylation reaction is catalyzed by specific acyltransferases. Given that hexacosanoic acid is synthesized as hexacosanoyl-CoA, an acyltransferase could potentially catalyze the direct reaction between hexacosanoyl-CoA and tryptamine to form this compound.

The enzymatic formation of an amide bond is a critical platform for the synthesis of a wide array of natural products with diverse biological functions. nih.gov The specific enzyme responsible for the synthesis of this compound would likely belong to one of these well-characterized families of amide bond-forming enzymes.

| Enzyme Class | Energy Requirement | Intermediate | Example Reaction |

| Acyl-CoA Synthetases / Ligases | ATP | Acyl-adenylate | Hexacosanoic Acid + ATP + CoA -> Hexacosanoyl-CoA + AMP + PPi |

| ATP-Grasp Enzymes | ATP | Acyl-phosphate | Carboxylate + Amine + ATP -> Amide + ADP + Pi |

| Acyltransferases | None (uses activated acyl donor) | Thioester (e.g., Acyl-CoA) | Hexacosanoyl-CoA + Tryptamine -> this compound + CoASH |

Synthetic Strategies and Chemical Derivatization for Research Applications

Chemical Synthesis Approaches for Hexacosanoic Acid (as a Precursor)

Hexacosanoic acid, a very-long-chain fatty acid, serves as the essential precursor for the synthesis of its tryptamide derivative. Due to its limited commercial availability in large quantities and the inherent difficulty in isolating it from natural sources in high purity, chemical synthesis provides a reliable and scalable alternative. A notable challenge in handling hexacosanoic acid is its poor solubility in many common organic solvents, being a waxy solid. caymanchem.comnih.gov It is, however, soluble in chloroform (B151607) at approximately 2.5 mg/mL, a factor that needs to be considered in its subsequent reactions. caymanchem.com

A versatile and efficient method for the synthesis of hexacosanoic acid involves the coupling of two shorter-chain alkyl units. nih.gov This strategy offers the flexibility to construct various long-chain fatty acids by selecting appropriate starting materials. The general approach can be summarized in the following key steps:

Preparation of Alkyl Fragments: The synthesis begins with the preparation of two suitable alkyl fragments that will be coupled to form the 26-carbon chain.

Coupling Reaction: The core of the synthesis is the coupling of these two alkyl units to form the carbon skeleton of hexacosanoic acid.

Functional Group Transformation: The terminal functional group of the coupled product is then converted to a carboxylic acid.

This synthetic strategy is advantageous as it allows for large-scale production, which is essential for supplying sufficient precursor material for further derivatization and biological studies. nih.gov

Table 1: Key Features of a Representative Synthetic Approach for Hexacosanoic Acid

| Step | Description | Significance |

| Strategy | Coupling of two alkyl units | Allows for flexible synthesis of various very-long-chain fatty acids. |

| Scalability | Applicable for large-scale synthesis | Ensures a reliable supply of the precursor for research purposes. nih.gov |

| Key Challenge | Poor solubility of the final product | Requires careful selection of solvents for reaction and purification. caymanchem.comnih.gov |

Laboratory Synthesis Routes for Fatty Acyl Tryptamide Scaffolds

The formation of the amide bond between hexacosanoic acid and tryptamine (B22526) is the pivotal step in synthesizing hexacosanoic acid tryptamide. A sustainable and efficient one-pot methodology utilizing propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has been established for the synthesis of a variety of N-acyl tryptamides from fatty acids. frontiersin.orgnih.govfrontiersin.org This method is characterized by its operational simplicity, mild reaction conditions (room temperature), and the use of environmentally benign solvents. frontiersin.orgnih.gov

The general procedure involves the reaction of the carboxylic acid with tryptamine in the presence of T3P® and a base, such as triethylamine (B128534) (Et3N), in a suitable solvent like ethyl acetate (B1210297) (EtOAc). frontiersin.org The base is crucial for deprotonating the carboxylic acid, thereby facilitating the reaction. frontiersin.org

Proposed Synthesis of this compound:

Given the poor solubility of hexacosanoic acid in ethyl acetate, modifications to the standard procedure may be necessary. The use of a co-solvent system, potentially including chloroform where hexacosanoic acid has known solubility, or performing the reaction at an elevated temperature could enhance the solubility of the fatty acid and facilitate a successful reaction. caymanchem.com

The proposed reaction is as follows:

Hexacosanoic acid + Tryptamine --(T3P®, Et3N, Solvent)--> this compound

This T3P®-mediated coupling has been successfully applied to a range of long-chain fatty acids, including stearic acid (C18), palmitic acid (C16), and oleic acid (C18:1), yielding the corresponding N-acyl tryptamides in good yields. frontiersin.orgnih.gov This suggests the feasibility of extending this methodology to the even longer chain of hexacosanoic acid.

Table 2: T3P®-Mediated Synthesis of N-Acyl Tryptamides

| Fatty Acid Precursor | Amine | Coupling Reagent | Key Advantages |

| Carboxylic Acids (various chain lengths) | Tryptamine | Propylphosphonic anhydride (T3P®) | One-pot procedure, mild conditions, high yields, sustainable. frontiersin.orgnih.govfrontiersin.org |

Development of Labeled Analogs for Mechanistic Studies (e.g., Deuterated Hexacosanoic Acid)

To investigate the metabolic pathways and mechanisms of action of this compound, isotopically labeled analogs are invaluable research tools. Deuterium-labeled compounds, in particular, are widely used to probe kinetic isotope effects (KIE), which can provide insights into reaction mechanisms and the rate-limiting steps of enzymatic processes. nih.govnih.govwikipedia.org

Synthesis of Deuterated Hexacosanoic Acid:

A common method for preparing perdeuterated fatty acids (where all non-exchangeable C-H bonds are replaced with C-D bonds) is through hydrothermal deuteration. fz-juelich.deeuropa.eu This process typically involves heating the fatty acid in the presence of deuterium oxide (D₂O) and a metal catalyst, such as platinum on carbon (Pt/C), in a sealed reactor. fz-juelich.de The reaction is often repeated in cycles with fresh D₂O to achieve a high degree of deuterium incorporation. fz-juelich.de

Application in Mechanistic Studies:

Once deuterated hexacosanoic acid is synthesized, it can be coupled with tryptamine using the methods described in section 7.2 to yield deuterated this compound. This labeled analog can then be used in various in vitro and in vivo studies.

Table 3: Use of Deuterated Analogs in Research

| Labeled Compound | Synthetic Approach for Labeling | Research Application | Principle |

| Deuterated Hexacosanoic Acid | Hydrothermal deuteration with D₂O and a catalyst (e.g., Pt/C). fz-juelich.deeuropa.eu | Elucidation of metabolic pathways and reaction mechanisms. | Kinetic Isotope Effect (KIE): Slower cleavage of C-D vs. C-H bonds provides insight into rate-determining steps of enzymatic reactions. nih.govwikipedia.org |

In-Depth Analysis of this compound's Biological Interactions Remains Largely Unexplored

Initial investigations into the biological activities of the chemical compound this compound, also known as N-hexacosanoyl-tryptamine, reveal a significant gap in the scientific literature. Despite the known biological roles of its constituent molecules, hexacosanoic acid and tryptamine, specific data on the receptor binding, enzymatic modulation, and cellular effects of the combined amide are not presently available in published research.

This article aims to address the current state of knowledge regarding the interactions of this compound with biological systems, adhering strictly to scientifically validated findings. However, extensive searches of scientific databases have yielded no specific studies on this particular compound, preventing a detailed analysis as per the intended outline. The following sections reflect the absence of available data for each specified area of investigation.

Interactions with Biological Systems and Elucidation of Molecular Targets

There is currently no available scientific literature detailing the receptor binding profile or enzymatic modulation properties of Hexacosanoic acid tryptamine (B22526). While its parent compounds have known biological targets, the unique pharmacological characteristics of the amide-linked molecule have not been investigated. Tryptamine and its derivatives are known to interact with various receptors, including serotonin and trace amine-associated receptors (TAARs). For instance, various tryptamine-based psychedelics target multiple serotonin receptors, including serotonin 1A receptors (5-HT1A). nih.gov Long-chain fatty acids, on the other hand, are known to bind to receptors such as CD36. However, it remains undetermined whether Hexacosanoic acid tryptamide interacts with these or other receptors.

No studies have been published that assess the effects of this compound in in vitro cellular models, including primary mesencephalic cultures. Research on primary mesencephalic cultures often focuses on neuroprotective or neurotoxic effects of various compounds. For example, studies have shown that activation of the 5-hydroxytryptamine 1A (5-HT1A) receptor can protect mesencephalic neurons from N-methyl-D-aspartate- (NMDA) induced apoptotic cell death. nih.gov However, the impact of Hexacosanoic acid tryptamine on these or any other cell cultures has not been documented.

Due to the lack of experimental data, the implications of this compound for cellular signaling pathways and homeostasis are unknown. The individual components of the molecule, fatty acids and tryptamine, are known to be involved in a multitude of cellular processes. Fatty acids are integral to cellular energy storage, membrane structure, and signaling. Tryptamine and its metabolites can influence neurotransmission and cellular metabolism. For instance, under hypoxic conditions, tryptophan homeostasis in liver cells can shift towards increased tryptamine production, which may have implications for cell signaling. nih.gov However, how the conjugation of hexacosanoic acid to tryptamine alters these activities or imparts new functions related to cellular signaling and homeostasis has not been a subject of scientific inquiry.

Future Research Directions and Translational Perspectives for Academic Inquiry

Exploration of Uncharacterized Biological Activities and Pharmacological Potentials

The chemical structure of hexacosanoic acid tryptamide, combining a lipid and an indoleamine, suggests a predisposition for interaction with biological membranes and neuromodulatory pathways. Future research should prioritize a systematic screening of its biological activities.

Initial investigations could focus on its potential as a neuromodulator. Tryptamine (B22526) itself is a trace amine that can act as a neurotransmitter or neuromodulator, and its derivatives are known for their psychoactive properties. wikipedia.org The addition of the long, lipophilic hexacosanoic acid chain could significantly alter its pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced central nervous system penetration or novel receptor interactions.

Furthermore, very-long-chain fatty acids like hexacosanoic acid are implicated in various cellular processes and pathologies, including X-linked adrenoleukodystrophy. medchemexpress.comnih.gov It would be pertinent to investigate if this compound can influence the metabolism or signaling pathways associated with these conditions. The tryptamide moiety could serve as a targeting group or modulate the compound's interaction with specific enzymes or receptors involved in lipid metabolism.

Advanced Mechanistic Elucidation using Omics Technologies

To unravel the molecular mechanisms of action of this compound, a multi-omics approach will be indispensable. These technologies can provide a comprehensive view of the cellular responses to the compound, identifying potential targets and pathways.

Lipidomics: Given the presence of the hexacosanoic acid tail, lipidomic studies would be crucial to understand how the compound integrates into and affects cellular lipid profiles. nih.gov This could reveal alterations in membrane composition, lipid droplet formation, or the metabolism of other fatty acids.

Proteomics: Proteomic analysis can identify proteins that are differentially expressed or post-translationally modified in response to this compound treatment. researchgate.net This could point towards specific signaling pathways or cellular processes that are modulated by the compound.

Metabolomics: A metabolomic approach would provide insights into the broader metabolic changes induced by the compound, beyond lipid metabolism. nih.gov This could uncover unexpected effects on cellular energy production, amino acid metabolism, or other key metabolic hubs.

By integrating data from these omics platforms, researchers can construct a holistic picture of the compound's cellular impact and generate hypotheses about its mechanism of action.

Development of Novel Research Probes and Chemical Tools

The unique structure of this compound makes it a candidate for development into a chemical probe to study biological systems. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecule, researchers can create tools to visualize its subcellular localization and identify its binding partners.

These probes could be used in a variety of applications, including:

Cellular imaging: Fluorescently labeled this compound could be used to track its uptake, distribution, and accumulation within cells.

Affinity purification: Biotinylated versions of the compound could be used to pull down its interacting proteins from cell lysates, enabling the identification of its molecular targets.

Target engagement assays: Probes could be designed to quantify the interaction of this compound with its target proteins in living cells.

The development of such chemical tools will be instrumental in validating the targets identified through omics studies and in dissecting the specific molecular interactions of the compound.

Integration with Systems Biology and Computational Modeling Approaches

To make sense of the complex datasets generated from omics studies and to predict the systemic effects of this compound, the integration of systems biology and computational modeling will be essential. nih.govunimib.it

Computational models can be used to:

Simulate the compound's pharmacokinetic and pharmacodynamic properties: This can help in predicting its absorption, distribution, metabolism, and excretion, as well as its dose-dependent effects.

Model its interaction with cellular networks: By integrating omics data into network models, researchers can simulate how the compound perturbs cellular signaling and metabolic pathways. nih.gov

Predict potential off-target effects and toxicities: Computational approaches can help in identifying potential unintended interactions of the compound with other cellular components.

These in silico approaches can guide experimental design, help in interpreting complex biological data, and accelerate the translation of basic research findings into potential therapeutic applications. unimib.it

Q & A

Q. What are the established methods for synthesizing hexacosanoic acid tryptamide, and what are the critical reaction parameters?

this compound is synthesized via amide bond formation between hexacosanoic acid (C26:0) and tryptamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate hexacosanoic acid for nucleophilic attack by tryptamine .

- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by TLC or HPLC .

- Critical parameters : Reaction temperature (typically 25–60°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the tryptamide moiety (e.g., indole protons at δ 7.1–7.7 ppm) and the aliphatic chain .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS validates molecular weight (expected m/z ~532.5 for [M+H]⁺) and isotopic patterns .

- Melting Point Analysis : Compare observed melting points (e.g., 87–89°C for hexacosanoic acid) with literature values to assess purity .

Q. What are the primary biological roles or pathways associated with this compound?

While direct studies on this compound are limited, its parent compound (hexacosanoic acid) is implicated in:

- Lipid metabolism : As a very-long-chain fatty acid (VLCFA), it accumulates in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), disrupting membrane integrity .

- Cell signaling : VLCFAs modulate inflammatory responses and neuronal function, suggesting potential roles for their amide derivatives in receptor interactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantifying this compound across different biological matrices?

Contradictions often arise from:

- Matrix effects : Lipid-rich samples (e.g., plasma) require SPE (solid-phase extraction) or Folch partitioning to reduce interference .

- Calibration standards : Use deuterated analogs (e.g., hexacosanoic acid-d₄) as internal standards to correct for ionization variability in GC-MS or LC-MS/MS .

- Normalization : Express data relative to protein content or lipid phosphate to account for sample heterogeneity .

Q. What experimental designs are optimal for studying this compound’s metabolic fate in disease models?

- In vitro models : Differentiate iPSC-derived astrocytes or fibroblasts from X-ALD patients and quantify intracellular VLCFA-tryptamide levels via GC-MS after alkaline methanolysis .

- Dose-response studies : Treat cells with varying concentrations of this compound and measure markers of oxidative stress (e.g., ROS, glutathione depletion) .

- Controls : Include peroxisome-proliferator-activated receptor (PPAR) agonists to assess pathway-specific effects .

Q. How can researchers address challenges in detecting trace levels of this compound in clinical samples?

- Sensitivity enhancement : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility for GC-MS .

- Multi-modal detection : Combine LC-MS/MS with MRM (multiple reaction monitoring) for selective ion transitions (e.g., m/z 532.5 → 130.1 for the tryptamide fragment) .

- Validation : Perform spike-and-recovery experiments in pooled plasma to confirm method accuracy (target recovery: 85–115%) .

Q. What strategies mitigate oxidative degradation of this compound during storage and handling?

- Storage conditions : Store at −80°C under inert gas (argon) to prevent autoxidation of the aliphatic chain .

- Antioxidants : Add BHT (butylated hydroxytoluene, 0.01% w/v) to stock solutions .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to establish shelf-life .

Methodological Considerations

Q. How should researchers interpret conflicting data on this compound’s role in neurodegenerative pathways?

- Systematic reviews : Follow PRISMA guidelines to assess study quality, focusing on sample size, blinding, and confounding variables (e.g., diet, comorbidities) .

- Meta-analysis : Pool data from independent cohorts to evaluate effect sizes, using random-effects models to account for heterogeneity .

- Mechanistic studies : Combine lipidomics with transcriptomics to identify downstream targets (e.g., PPARγ, NF-κB) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vitro?

- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values .

- Multivariate analysis : Use PCA (principal component analysis) to disentangle correlated variables (e.g., lipid accumulation vs. apoptosis) .

- Power analysis : Predefine sample sizes (n ≥ 6) to ensure adequate detection of ≥1.5-fold changes (α = 0.05, β = 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.